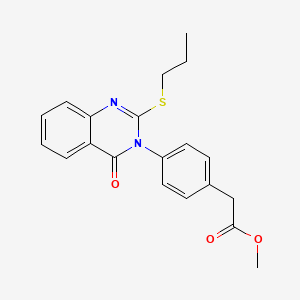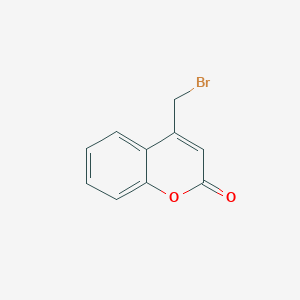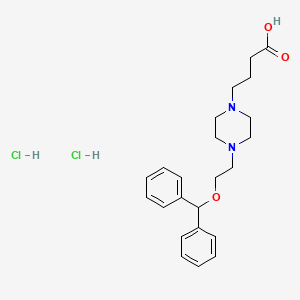
1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate is a chemical compound with a complex structure that includes a piperazine ring, a butyric acid chain, and a diphenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 1-(4-Methoxyphenyl)piperazine dihydrochloride
- 1-(4-Chlorobenzhydryl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Comparison: Compared to these similar compounds, 1-piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate is unique due to its specific structural features, such as the presence of the butyric acid chain and the diphenylmethoxy group
特性
CAS番号 |
101976-00-5 |
|---|---|
分子式 |
C23H32Cl2N2O3 |
分子量 |
455.4 g/mol |
IUPAC名 |
4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]butanoic acid;dihydrochloride |
InChI |
InChI=1S/C23H30N2O3.2ClH/c26-22(27)12-7-13-24-14-16-25(17-15-24)18-19-28-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21;;/h1-6,8-11,23H,7,12-19H2,(H,26,27);2*1H |
InChIキー |
CROZGEVYMQAZOG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC(=O)O)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
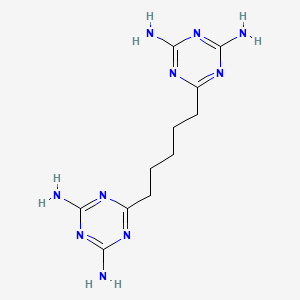
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

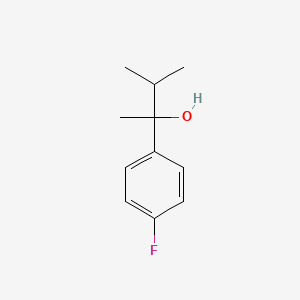

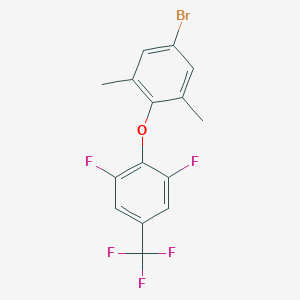
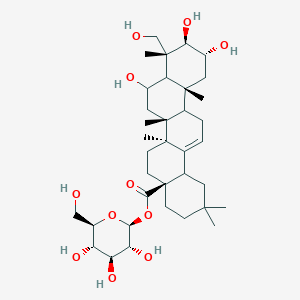
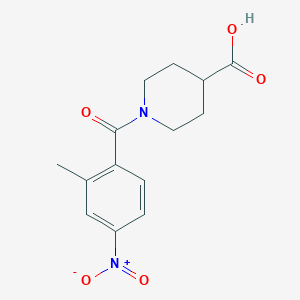
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
